REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.C([Li])CCC.Cl[Si](CC)(CC)CC.C([Li])(CC)C.[F:25][C:26]1[CH:33]=[C:32]([CH:34]=[O:35])[CH:31]=[CH:30][C:27]=1[C:28]#[N:29]>C1COCC1>[F:25][C:26]1[CH:33]=[C:32]([CH:34]([OH:35])[C:6]2[N:2]([CH3:1])[CH:3]=[N:4][CH:5]=2)[CH:31]=[CH:30][C:27]=1[C:28]#[N:29]
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Name
|
|
Quantity
|
15.88 mL
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Type
|
reactant
|
Smiles
|
CN1C=NC=C1
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
124 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
33.4 mL
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Type
|
reactant
|
Smiles
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Cl[Si](CC)(CC)CC
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Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
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Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C=CC(=C1)C=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hr at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
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TEMPERATURE
|
Details
|
to warm to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The THF was removed in vacuo with gentle warming
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Type
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DISSOLUTION
|
Details
|
the residue was redissolved in dry THF (500 mL)
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Type
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TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
After 15 min the cooling bath was removed
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated NH4Cl solution
|
Type
|
ADDITION
|
Details
|
After 15 min 10% HCl was added to pH 3
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After 0.5 hr the THF was removed in vacuo
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
washed with 10% HCl (3×)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C(C=1N(C=NC1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |